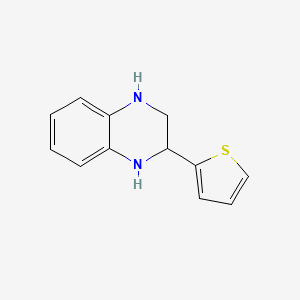

2-(Thiophen-2-yl)-1,2,3,4-tetrahydroquinoxaline

Description

2-(Thiophen-2-yl)-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound featuring a tetrahydroquinoxaline core fused with a thiophene ring at the 2-position. The tetrahydroquinoxaline moiety provides a partially saturated bicyclic structure, which enhances conformational flexibility compared to fully aromatic quinoxalines. The thiophene substituent introduces sulfur-containing aromaticity, influencing electronic properties such as electron delocalization and redox activity. This structural combination makes the compound a candidate for applications in medicinal chemistry, materials science, and catalysis.

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2S |

|---|---|

Molecular Weight |

216.30 g/mol |

IUPAC Name |

2-thiophen-2-yl-1,2,3,4-tetrahydroquinoxaline |

InChI |

InChI=1S/C12H12N2S/c1-2-5-10-9(4-1)13-8-11(14-10)12-6-3-7-15-12/h1-7,11,13-14H,8H2 |

InChI Key |

DPLOPDHSGBUZNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=CC=CC=C2N1)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Core Tetrahydroquinoxaline Synthesis via o-Phenylenediamine Condensation

The tetrahydroquinoxaline scaffold is typically constructed through condensation reactions involving o-phenylenediamine (o-PDA) derivatives and carbonyl-containing precursors. A general protocol from outlines the synthesis of o-PDAs via reduction of nitroarenes. For example, o-nitrofluorobenzene reacts with primary amines in ethanol at 55°C for 3 hours, followed by Fe-mediated reduction in acetic acid to yield o-PDA intermediates. These intermediates are critical for subsequent cyclization.

In the context of 2-(thiophen-2-yl) substitution, thiophene-containing aldehydes or ketones serve as coupling partners. A modified procedure from demonstrates the one-pot synthesis of tetrahydroquinoxalines using benzene-1,2-diamine and 2-bromo-1-phenylethan-1-one. By substituting the bromo ketone with a thiophene-functionalized analog (e.g., 2-bromo-1-(thiophen-2-yl)ethan-1-one), the target compound could be accessed. The reaction proceeds via nucleophilic substitution followed by intramolecular cyclization, as shown below:

Key optimization parameters include solvent choice (toluene or dioxane), temperature (65–110°C), and catalysts such as [Ir(cod)Cl]₂ with chiral ligands for enantioselective hydrogenation .

Friedel-Crafts Acylation and Nazarov Cyclization for Thiophene Integration

A complementary strategy involves introducing the thiophene moiety post-cyclization. In , Friedel-Crafts acylation and Nazarov cyclization were employed to fuse thiophene rings to tetrahydroquinaldine frameworks. Adapting this method, polyphosphoric acid (PPA) facilitates the one-pot acylation-cyclization of tiglic acid with 2,3-dimethylthiophene. For this compound, the thiophene unit could be introduced via a similar Friedel-Crafts pathway using thiophene-2-carbonyl chloride and a pre-formed tetrahydroquinoxaline derivative.

However, regioselectivity challenges arise due to competing acylation at thiophene’s 2- versus 3-positions. As reported in , isomeric byproducts (e.g., 2,4-dimethylthiophene adducts) require purification via column chromatography or derivatization with thiols. For instance, treating crude mixtures with 1-hexanethiol converts undesired isomers into separable derivatives, improving yield (≥85% after optimization) .

Enantioselective Synthesis Using Chiral Catalysts

Enantiomerically pure 2-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoxalines are accessible via asymmetric catalysis. A protocol from employs chiral phosphoric acids (CPAs) to mediate transfer hydrogenation of imine intermediates. For example, reacting o-PDA with thiophene-2-carbaldehyde generates a dihydroquinoxaline intermediate, which undergoes enantioselective reduction using Hantzsch ester (HEH) as a hydride source.

| CPA Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 4a (9-Phenanthryl) | Toluene | 65 | 75 | 92 |

| 4b (9-Anthryl) | Toluene | 65 | 68 | 89 |

| 4g (10-Phenylanthracen-9-yl) | PhCl/DCE | 85 | 70 | 88 |

The choice of CPA significantly impacts enantiomeric excess (ee), with bulky aryl groups (e.g., phenanthryl) enhancing stereocontrol.

Post-Functionalization of Pre-Formed Tetrahydroquinoxalines

Late-stage functionalization offers an alternative route. In , enzymatic cascades modify tetrahydroquinoline cores, suggesting potential for biocatalytic approaches. While no direct examples exist for tetrahydroquinoxalines, transaminases or monoamine oxidases could theoretically introduce thiophene groups via reductive amination or oxidative coupling.

Purification and Characterization Challenges

Purification of this compound is complicated by polar byproducts and regioisomers. Silica gel chromatography with hexane/ethyl acetate gradients (5:1 to 2:1) effectively isolates the target compound . Characterization via NMR typically reveals distinct signals for the thiophene protons (δ 6.8–7.4 ppm) and tetrahydroquinoxaline NH groups (δ 3.2–3.5 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 216.30 .

Chemical Reactions Analysis

Functionalization via Cascade Reactions

Multi-component cascade reactions enable the synthesis of highly substituted tetrahydroquinolines. For instance:

-

A three-component reaction involving 2-alkenylanilines, aldehydes, and ethyl cyanoacetate (mediated by DBU) forms tetracyclic tetrahydroquinoline derivatives via Knoevenagel condensation followed by aza-Michael–Michael addition .

-

Example : Reaction of 2-alkenyl-4-chloroaniline with benzaldehyde and ethyl cyanoacetate yielded substituted tetrahydroquinoline 9a (85% yield) .

Diastereoselective Annulation

A [4+2] annulation strategy using ortho-tosylaminophenyl-p-QMs (1a ) and α,α-dicyanoalkenes (2a ) in toluene with DBU achieved 96% yield of multi-substituted tetrahydroquinolines with >20:1 diastereoselectivity .

Biological Activity and Modifications

-

Tetrahydroquinoline-thiophene hybrids exhibit antitumor , antibacterial , and FFA3 agonist activity .

-

Structure-Activity Relationship (SAR) : Substitutions on the thiophene ring (e.g., halogens, methoxy groups) modulate potency. For example, bromine substitution at the phenyl ring improved FFA3 agonist activity .

| Compound | Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 2-Bromophenyl derivative (5 ) | FFA3 PAM (positive allosteric modulator) | 10 µM |

Analytical Characterization

Key spectroscopic data for 2-(Thiophen-2-yl)-1,2,3,4-tetrahydroquinoline :

Scientific Research Applications

Antidiabetic Properties

A notable application of 2-(Thiophen-2-yl)-1,2,3,4-tetrahydroquinoxaline is its potential role in the treatment of diabetes. Research indicates that compounds within the tetrahydroquinoxaline class can act as selective activators of G protein-coupled receptor 40 (GPR-40), which plays a crucial role in insulin secretion in response to glucose levels. This mechanism could provide a safer alternative to existing diabetes medications by minimizing adverse effects associated with peroxisome proliferator-activated receptor gamma (PPARγ) activation .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that tetrahydroquinoxaline derivatives exhibit significant cytotoxic effects against various cancer cell lines, potentially through mechanisms that involve the inhibition of DNA synthesis and cell division . The structural features of thiophene rings are believed to enhance the biological activity of these compounds by facilitating interactions with key cellular targets involved in tumorigenesis.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its molecular structure. The presence of the thiophene moiety contributes to its lipophilicity and ability to penetrate cellular membranes, enhancing its pharmacological efficacy . Research into the SAR of related compounds has revealed that modifications to the tetrahydroquinoxaline scaffold can significantly impact their biological activity.

Neuroprotective Effects

Preliminary studies indicate that tetrahydroquinoxaline derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve antioxidant activity and modulation of neuroinflammatory pathways .

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes. Various synthetic routes have been explored to optimize yield and purity while minimizing environmental impact .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are commonly employed .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and quinoxaline moieties can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 2-(Thiophen-2-yl)-1,2,3,4-tetrahydroquinoxaline and their distinguishing features:

Key Observations:

- Electronic Effects : The thiophene group in the target compound enhances electron-richness compared to alkyl-substituted analogs (e.g., 1,4-diethyl or 2-methyl derivatives). This may improve binding affinity in biological systems or charge transport in materials .

- Steric Flexibility: The partially saturated tetrahydroquinoxaline core allows conformational adaptability, unlike rigid aromatic quinoxalines. This flexibility is critical for interactions with biological targets or metal catalysts .

- Fluorescence Properties: Ethyl-substituted derivatives (e.g., 1,4-diethyl-1,2,3,4-tetrahydroquinoxaline) exhibit pH-sensitive fluorescence with applications in live-cell imaging, whereas thiophene-containing analogs may show red-shifted emission due to extended conjugation .

Physicochemical and Material Properties

- Crystallography: 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline crystallizes in a monoclinic system (space group P2₁/c), with bond angles (e.g., C9–C10–C11 = 110.0°) indicating slight distortion due to steric clashes between thiophene rings . The mono-thiophene target compound likely adopts a less strained conformation.

- Solubility: Alkyl-substituted derivatives (e.g., 1-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline) exhibit higher solubility in organic solvents compared to aromatic analogs, suggesting the target compound’s solubility may be intermediate due to thiophene’s moderate polarity .

Biological Activity

2-(Thiophen-2-yl)-1,2,3,4-tetrahydroquinoxaline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 194.26 g/mol. The compound features a fused bicyclic structure that includes a thiophene ring, contributing to its unique properties and biological interactions.

Antimicrobial Activity

Research has indicated that quinoxaline derivatives exhibit significant antimicrobial properties. A study evaluating various quinoxaline hybrids found that certain derivatives demonstrated potent activity against a range of bacterial strains. For instance, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antitumor Activity

Quinoxalines have also been explored for their antitumor properties. A study highlighted the potential of quinoxaline-based compounds in inhibiting cancer cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells through the modulation of various signaling pathways. The specific activity of this compound in this regard remains to be fully elucidated but suggests a promising avenue for cancer therapeutics .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of quinoxaline derivatives suggest that they may play a role in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in treating neurological disorders.

The biological activities of this compound can be attributed to several mechanisms:

- DNA Gyrase Inhibition : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.

- Apoptosis Induction : In cancer cells, these compounds can activate apoptotic pathways leading to cell death.

- Antioxidant Activity : The presence of the thiophene ring may contribute to antioxidant properties that protect cells from oxidative damage.

Case Studies

Several case studies have explored the efficacy of quinoxaline derivatives in various biological contexts:

- Study on Antimicrobial Efficacy : A clinical evaluation demonstrated that certain derivatives effectively treated infections caused by resistant bacterial strains.

- Cancer Cell Line Studies : Laboratory studies using breast cancer cell lines revealed that treatment with quinoxaline derivatives resulted in reduced cell viability and increased apoptosis markers.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoxaline, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via condensation reactions between substituted thiophene derivatives and 1,2-diamines under acidic or catalytic conditions. For example, thiophene-2-carbaldehyde can react with 1,2-diaminobenzene in ethanol with glacial acetic acid as a catalyst, yielding the tetrahydroquinoxaline core. Optimization involves adjusting solvent polarity (e.g., dioxane vs. ethanol), temperature (room temperature vs. reflux), and stoichiometry of reactants to maximize yield .

- Key parameters :

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Ethanol | 25 | AcOH | 65–70 |

| Dioxane | 80 | None | 50–55 |

Q. How are X-ray crystallography and NMR spectroscopy employed to resolve structural ambiguities in thiophene-containing quinoxalines?

- Answer : Single-crystal X-ray diffraction (e.g., CCDC 1983315) confirms bond angles (e.g., C14–C13–S2 = 111.13°) and planarity of the thiophene-quinoxaline system, critical for electronic property analysis . NMR (¹H/¹³C) identifies proton environments: thiophene protons resonate at δ 6.8–7.2 ppm, while tetrahydroquinoxaline protons appear as multiplets between δ 3.0–4.5 ppm. Discrepancies between experimental and computational spectra require DFT-based geometry optimization .

Advanced Research Questions

Q. What strategies address contradictions in spectroscopic data when characterizing substituted tetrahydroquinoxalines?

- Answer : Discrepancies in mass spectrometry (e.g., unexpected fragmentation) or NMR peak splitting often arise from conformational flexibility or paramagnetic impurities. Solutions include:

- High-resolution mass spectrometry (HRMS) to confirm molecular ions.

- Variable-temperature NMR to probe dynamic equilibria (e.g., chair-boat transitions in the tetrahydro ring).

- Computational modeling (DFT) to predict coupling constants and compare with experimental data .

Q. How is fluorescence quantum yield (FQY) calculated for 2-(thiophen-2-yl)-tetrahydroquinoxaline derivatives, and what factors influence it?

- Answer : FQY is determined using a reference fluorophore (e.g., quinine sulfate) in a buffered solution (e.g., 5 mM phosphate with 10% EtOH for solubility). Key factors:

- Solvent polarity : Non-polar solvents enhance π-π* transitions.

- Protonation state : Doubly protonated forms (e.g., in acidic conditions) exhibit redshifted emission .

- Example data :

| Solvent | λem (nm) | FQY (%) |

|---|---|---|

| EtOH/H2O | 450 | 12.5 |

| DMSO | 465 | 8.2 |

Q. What mechanistic insights explain the regioselectivity of thiophene substitution in quinoxaline synthesis?

- Answer : Thiophene’s electron-rich 2-position preferentially reacts via electrophilic aromatic substitution (EAS). Density functional theory (DFT) calculations show lower activation energy for 2-substitution due to sulfur’s lone-pair conjugation, stabilizing the transition state. Competing pathways (e.g., 3-substitution) are disfavored by steric hindrance and electronic deactivation .

Q. How can in vitro bioactivity studies be designed to evaluate the pharmacological potential of this compound?

- Answer :

- Target selection : Prioritize kinases or GPCRs based on quinoxaline’s known inhibitory activity.

- Assay design : Use fluorescence polarization for binding affinity (Kd) or enzymatic assays (IC50).

- Controls : Include structurally analogous compounds (e.g., unsubstituted tetrahydroquinoxaline) to isolate thiophene’s contribution .

Methodological Notes

- Synthetic reproducibility : Ensure anhydrous conditions for condensation reactions to avoid side products (e.g., oxidation to fully aromatic quinoxalines) .

- Data validation : Cross-reference crystallographic data (e.g., CIF files from IUCr) with spectroscopic results to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.